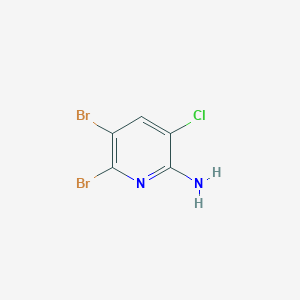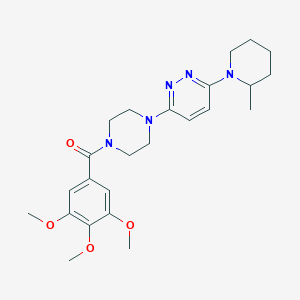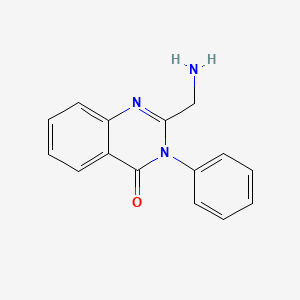
5,6-Dibromo-3-chloropyridin-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,6-Dibromo-3-chloropyridin-2-amine is a chemical compound with the linear formula C5H3Br2ClN2 . It is a part of the halogenated heterocycles group .
Molecular Structure Analysis
The molecular structure of 5,6-Dibromo-3-chloropyridin-2-amine consists of a pyridine ring which is a six-membered ring with two nitrogen atoms and four carbon atoms . The ring is substituted with bromine and chlorine atoms at the 5th, 6th, and 3rd positions respectively, and an amine group at the 2nd position .Aplicaciones Científicas De Investigación
Selective Amination Catalysis
One significant application of 5,6-Dibromo-3-chloropyridin-2-amine is in the field of selective amination catalysis. A study demonstrated the successful amination of related polyhalopyridines using a palladium-Xantphos complex, achieving high yield and excellent chemoselectivity. This method emphasizes the utility of such compounds in organic synthesis, particularly in the selective formation of aminated products (Ji, Li, & Bunnelle, 2003).
Formation of Pyridine-Containing Macrocycles
Another application involves the formation of pyridine-containing macrocycles. A study detailed the palladium-catalyzed amination of dihalopyridines, leading to new families of macrocycles. This process explored the impact of halogen atoms, polyamine chain length, and catalytic system composition, indicating the role of dihalopyridines in synthesizing complex macrocyclic structures (Averin et al., 2005).
Heteroarylation of Adamantylalkyl Amines
The compound also finds application in the heteroarylation of adamantylalkyl amines. Research has shown that using dihalogenopyridines, including bromochloropyridines, leads to advantageous results compared to dibromopyridines, particularly in selective bromine substitution. This study highlights the compound's versatility in complex organic reactions (Abel et al., 2017).
Metal-Free Photoredox Catalysis
In metal-free photoredox catalysis, 5,6-Dibromo-3-chloropyridin-2-amine plays a role in forming C(sp3)–C(sp) and C(sp3)–C(sp2) bonds. This innovative approach allows for the synthesis of functionalized alkynes and alkenes, demonstrating the compound's potential in developing complex molecular scaffolds (Ociepa, Turkowska, & Gryko, 2018).
Synthesis of N,N'-Dialkyl-2,11-Diaza3.3-Pyridinophanes
The compound is used in synthesizing N,N'-dialkyl-2,11-diaza3.3-pyridinophanes, as shown in a study that developed a simple synthetic route. The research provided insight into the structural characteristics of these macrocyclic compounds, which have potential applications in coordination chemistry (Che et al., 1994).
Safety and Hazards
Propiedades
IUPAC Name |
5,6-dibromo-3-chloropyridin-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3Br2ClN2/c6-2-1-3(8)5(9)10-4(2)7/h1H,(H2,9,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INUJLMBFVYPUED-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NC(=C1Br)Br)N)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3Br2ClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5,6-Dibromo-3-chloropyridin-2-amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[2-[(2-Cyano-3-methylbutan-2-yl)amino]-2-oxoethyl] 2-(4-nitro-1,3-dioxoisoindol-2-yl)acetate](/img/structure/B2933791.png)
![7-(2-chlorophenyl)-5-methyl-N-(pyridin-3-yl)-2-(m-tolyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2933793.png)



![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(6,7-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)acrylamide](/img/structure/B2933799.png)

![N-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B2933804.png)
![2-(3,4-dimethylphenyl)-5-{3-[4-(furan-2-carbonyl)piperazin-1-yl]-3-oxopropyl}-4H,5H-pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B2933805.png)
![N-(benzo[d]thiazol-5-yl)-2-phenoxyacetamide](/img/structure/B2933806.png)
![5-(isopentylthio)-1,3-dimethyl-6-propylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2933807.png)

